![molecular formula C19H21N7O3 B2989543 2-(3,9-dimethyl-7-(3-methylbenzyl)-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide CAS No. 923495-63-0](/img/structure/B2989543.png)
2-(3,9-dimethyl-7-(3-methylbenzyl)-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a small molecule that has been studied for its potential as a Protein Kinase C Theta (PKCθ) inhibitor . PKCθ is a key regulator in the activation of T cells, and inhibiting this kinase is hypothesized to be an effective therapy for autoimmune diseases such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis .
科学的研究の応用
Heterocyclic Compound Synthesis
Heterocyclic compounds, including triazino purines, are crucial in medicinal chemistry due to their diverse biological activities. Research has focused on synthesizing various heterocyclic frameworks that incorporate purine derivatives for potential therapeutic applications. For instance, the synthesis of [1,2,4]triazino[3,2‐f]purines has been explored through reactions involving diamino-1,3-dimethylxanthine with diketones, highlighting a methodology for constructing purine-based heterocycles with potential for further functionalization and biological application (Ueda, T., Adachi, T., Nagai, S., Sakakibara, J., & Murata, M., 1988).
Antimicrobial and Anticancer Agents
The structural motifs found in triazino purines and similar compounds have been investigated for their antimicrobial and anticancer properties. Novel heterocycles incorporating purine moieties have shown promising biological activities, including antimicrobial and analgesic effects, which are crucial for developing new therapeutic agents. For example, research on benzodifuranyl derivatives derived from visnaginone and khellinone demonstrated significant anti-inflammatory and analgesic activities, suggesting the potential of these structures in drug development (Abu‐Hashem, A., Al-Hussain, S., & Zaki, M., 2020).
Polymer Science
Heterocyclic compounds are also significant in polymer science, where they contribute to the synthesis of novel polymeric materials with specific properties. For instance, polyamides containing uracil and adenine units have been synthesized, illustrating the integration of nucleobase-containing heterocycles into polymers for potential applications in biotechnology and material science (Hattori, M., & Kinoshita, M., 1979).
Corrosion Inhibition
Triazine derivatives and related heterocycles have been studied for their potential as corrosion inhibitors, an essential application in materials science. These compounds can form protective layers on metals, significantly reducing corrosion in acidic environments, which is vital for extending the life of metal structures and components (Singh, A., Ansari, K. R., Haque, J., Dohare, P., Lgaz, H., Salghi, R., & Quraishi, M., 2018).
作用機序
Safety and Hazards
特性
IUPAC Name |
2-[3,9-dimethyl-7-[(3-methylphenyl)methyl]-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7O3/c1-11-5-4-6-13(7-11)9-25-17(28)15-16(23(3)19(25)29)21-18-24(15)8-12(2)22-26(18)10-14(20)27/h4-7H,8-10H2,1-3H3,(H2,20,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNYRBFHHFZOQCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC=CC(=C4)C)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-methyl-N,7-diphenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2989462.png)
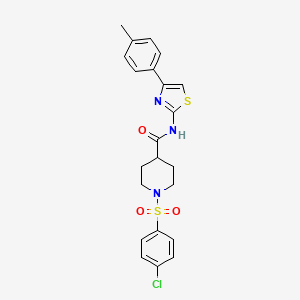
![1-[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-3-(3-fluoro-4-methylphenyl)propan-1-one](/img/structure/B2989466.png)
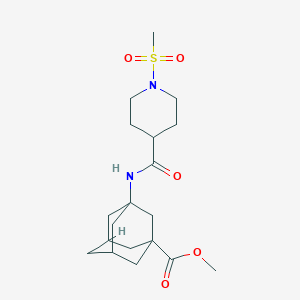
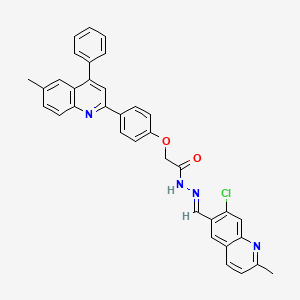
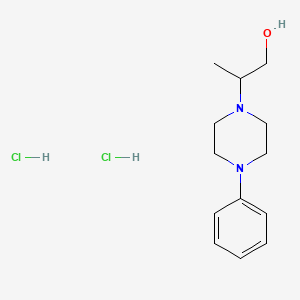
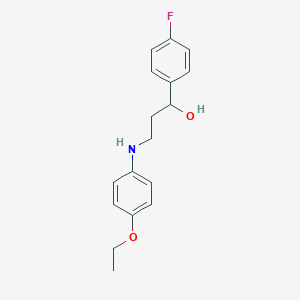
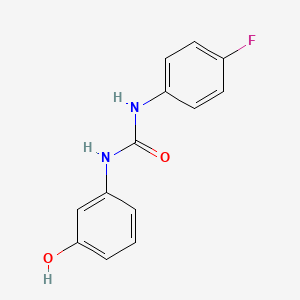
![N'-(3-Chloro-4-fluorophenyl)-N-[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]oxamide](/img/structure/B2989474.png)
![Ethyl 5-[(2-ethoxynaphthalene-1-carbonyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2989475.png)
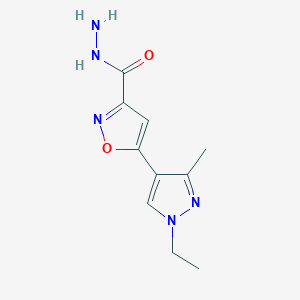
![1-Methyl-1,6-diazaspiro[3.3]heptane](/img/structure/B2989478.png)
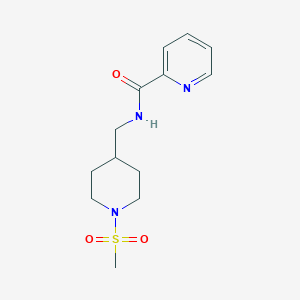
![2-[(3-Chlorophenyl)methyl]-4-[(2,6-dichlorophenyl)methoxy]quinazoline](/img/structure/B2989482.png)